molecular formula C12H8N2O4 B13213337 4-(6-Nitropyridin-3-yl)benzoic acid CAS No. 885476-90-4

4-(6-Nitropyridin-3-yl)benzoic acid

Cat. No.: B13213337
CAS No.: 885476-90-4
M. Wt: 244.20 g/mol
InChI Key: BRLFBOIOJXWHEC-UHFFFAOYSA-N
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Description

4-(6-Nitropyridin-3-yl)benzoic acid is an organic compound with the molecular formula C12H8N2O4. It is a derivative of benzoic acid, where the benzene ring is substituted with a nitropyridine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Nitropyridin-3-yl)benzoic acid typically involves the nitration of pyridine derivatives followed by coupling with benzoic acid. One common method involves the reaction of pyridine with nitrogen dioxide (NO2) in the presence of a catalyst to form nitropyridine. This intermediate is then coupled with benzoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method minimizes the accumulation of potentially explosive intermediates and allows for better control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(6-Nitropyridin-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(6-Nitropyridin-3-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Nitropyridin-3-yl)benzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Nitropyridin-3-yl)benzoic acid is unique due to the presence of both a nitropyridine and a benzoic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

885476-90-4

Molecular Formula

C12H8N2O4

Molecular Weight

244.20 g/mol

IUPAC Name

4-(6-nitropyridin-3-yl)benzoic acid

InChI

InChI=1S/C12H8N2O4/c15-12(16)9-3-1-8(2-4-9)10-5-6-11(13-7-10)14(17)18/h1-7H,(H,15,16)

InChI Key

BRLFBOIOJXWHEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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